molecular formula C24H39N3O4S B12515495 Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate

Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate

Cat. No.: B12515495
M. Wt: 465.7 g/mol
InChI Key: IBYYSIWLIRUKII-UHFFFAOYSA-N
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Description

Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate is an organic compound with a complex structure that includes a dicyclohexylammonium group and a nitrophenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate typically involves multiple steps. One common method includes the reaction of 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoic acid with dicyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl sulfanyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexylammonium 3-methyl-2-{[(2-chlorophenyl)sulfanyl]amino}pentanoate
  • Dicyclohexylammonium 3-methyl-2-{[(2-bromophenyl)sulfanyl]amino}pentanoate
  • Dicyclohexylammonium 3-methyl-2-{[(2-fluorophenyl)sulfanyl]amino}pentanoate

Uniqueness

Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate is unique due to the presence of the nitrophenyl sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents on the phenyl ring, which may have varying chemical and biological properties.

Properties

Molecular Formula

C24H39N3O4S

Molecular Weight

465.7 g/mol

IUPAC Name

dicyclohexylazanium;3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoate

InChI

InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2

InChI Key

IBYYSIWLIRUKII-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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